1,1,1-Trifluoro-5-hydroxypentane-2-one

Übersicht

Beschreibung

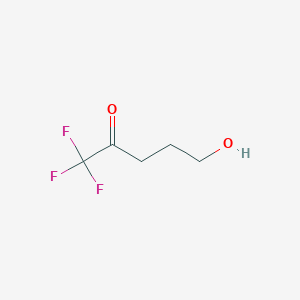

1,1,1-Trifluoro-5-hydroxypentan-2-one is a fluorinated ketone with the molecular formula C5H7F3O2. This compound is of interest due to its unique chemical properties, which make it a valuable building block in synthetic chemistry, particularly in the creation of chiral molecules.

Vorbereitungsmethoden

The synthesis of 1,1,1-Trifluoro-5-hydroxypentan-2-one can be achieved through various methods. One common approach involves the hydrogenolysis of a precursor compound at a pressure of 245 MPa and a temperature range of 16 to 34°C, followed by distillation under reduced pressure to obtain the pure product . Another method involves the reaction of a precursor with acetic acid at temperatures between 350 to 390°C in the presence of a catalyst .

Analyse Chemischer Reaktionen

1,1,1-Trifluoro-5-hydroxypentan-2-one undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for 1,1,1-trifluoro-5-hydroxypentane-2-one is . The presence of trifluoromethyl groups contributes to its unique chemical behavior, enhancing its lipophilicity and stability. These properties make it suitable for various applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity. Research has shown effectiveness against specific bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The trifluoromethyl group enhances interaction with biological molecules, which may influence enzyme activities and cellular pathways.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential to improve drug efficacy due to their unique structural characteristics. For instance, compounds derived from this compound have been investigated for their roles in synthesizing anti-inflammatory and anticancer agents .

Enzyme Interaction Studies

The hydroxyl group in this compound allows it to form hydrogen bonds with proteins and other biomolecules. This property has been utilized in studies examining enzyme interactions and inhibition mechanisms. The compound's ability to penetrate biological membranes effectively makes it a candidate for studying membrane-associated processes .

Biotransformation Processes

In biotransformation studies, the compound has been shown to undergo microbial reduction processes. This aspect is particularly relevant for developing environmentally friendly synthetic pathways for producing pharmaceuticals. Microorganisms capable of reducing 1,1,1-trifluoroacetone to this compound have been identified as effective biocatalysts in these reactions .

Solvent Properties

Due to its hydrophobic character imparted by the trifluoromethyl group, this compound can be used as a solvent in various chemical reactions where water resistance is advantageous. Its solvent properties make it suitable for applications in organic synthesis and extraction processes .

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored to enhance the thermal and mechanical properties of fluorinated polymers. These materials are valuable in applications requiring high chemical resistance and stability under extreme conditions .

Case Studies

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-5-hydroxypentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,1,1-Trifluoro-5-hydroxypentan-2-one can be compared with other fluorinated ketones such as 1,1,1-Trifluoro-2,4-pentanedione and 1,1,1-Trifluoro-3-hydroxy-2-butanone. These compounds share similar structural features but differ in their reactivity and applications. For example, 1,1,1-Trifluoro-2,4-pentanedione is commonly used as a reagent in the preparation of trifluoromethylquinoxaline derivatives, while 1,1,1-Trifluoro-3-hydroxy-2-butanone is used in the synthesis of fluorinated alcohols .

Biologische Aktivität

1,1,1-Trifluoro-5-hydroxypentane-2-one (TFHPO) is a fluorinated organic compound characterized by the presence of three fluorine atoms and a hydroxyl group attached to a pentane backbone. This unique structure imparts distinctive chemical properties that enhance its biological activity. The molecular formula of TFHPO is , and it has a molecular weight of approximately 172.11 g/mol .

The biological activity of TFHPO is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, potentially influencing their activity and stability.

Antimicrobial Properties

Preliminary studies have indicated that TFHPO exhibits antimicrobial activity against certain bacterial strains. Research suggests that the compound's unique structural characteristics may allow it to interact effectively with microbial targets, although the specific mechanisms remain to be fully elucidated.

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of TFHPO, researchers tested its effectiveness against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL, suggesting potential for development into an antimicrobial agent.

- Enzymatic Interaction : Another investigation focused on the interaction of TFHPO with cytochrome P450 enzymes. It was found that TFHPO acts as an inhibitor, altering the metabolic pathways in which these enzymes are involved. This inhibition could have implications for drug metabolism and toxicity profiles in pharmacological applications.

Comparative Biological Activity

The following table summarizes the biological activities of TFHPO compared to related compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Other Notable Activities |

|---|---|---|---|

| This compound (TFHPO) | Moderate | Yes | Potential neuroprotective effects |

| 1,1,1-Trifluoro-2-pentanol | High | No | Antifungal properties |

| 1,1-Difluoroacetone | Low | Yes | Cytotoxic effects |

Synthesis and Characterization

TFHPO can be synthesized through various chemical reactions involving trifluoroacetone as a precursor. The synthesis often employs reducing agents or enzymatic methods to achieve high yields with specific optical purity. Recent studies have highlighted methods using microbial enzymes for the reduction of trifluoroacetone to produce TFHPO efficiently .

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with TFHPO. Key areas include:

- Mechanistic Studies : Detailed investigations into how TFHPO interacts at the molecular level with various biological targets.

- Therapeutic Applications : Exploration of its potential as a therapeutic agent in treating infections or as a modulator in metabolic pathways.

- Toxicological Assessments : Comprehensive evaluations of any potential toxicity associated with TFHPO in vivo.

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-5-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)4(10)2-1-3-9/h9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUFQHMYHVJCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286956 | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121749-66-4 | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121749-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.